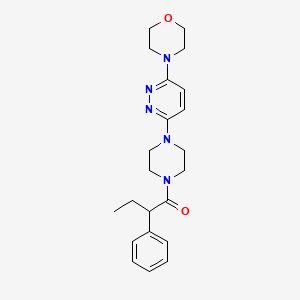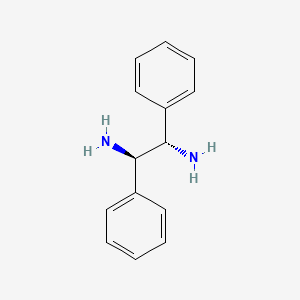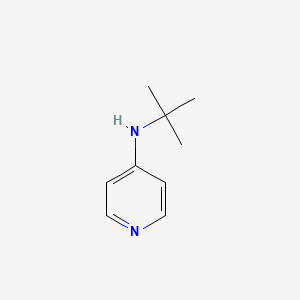![molecular formula C20H13BrN2OS B2648296 3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 477325-75-0](/img/structure/B2648296.png)
3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety, a bromine atom, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.
Acenaphthene fusion: The acenaphthene moiety is introduced through a Friedel-Crafts acylation reaction using acenaphthene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Benzamide formation: The final step involves the coupling of the thiazole-acenaphthene intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction control would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling reactions: The benzamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Electrophilic bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Friedel-Crafts acylation: Acenaphthene, acyl chloride, and aluminum chloride.
Coupling reactions: Benzoyl chloride and triethylamine.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation products: Oxidized thiazole derivatives with altered electronic properties.
Coupling products: Complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the biological activity of the thiazole ring.
Material science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological studies: It is used as a probe to study enzyme interactions and cellular pathways involving thiazole derivatives.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, disrupting their normal function.
Cellular pathways: It can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cell behavior.
DNA interaction: The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
- 4-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
- 3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
Uniqueness
3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The combination of the thiazole ring with the acenaphthene moiety also imparts distinct electronic properties that are valuable in various applications.
Propiedades
IUPAC Name |
3-bromo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-14-5-1-4-13(9-14)19(24)23-20-22-18-15-6-2-3-11-7-8-12(17(11)15)10-16(18)25-20/h1-6,9-10H,7-8H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWRXHOKMYEIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2648220.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide](/img/structure/B2648223.png)


![Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2648229.png)
![Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane](/img/structure/B2648230.png)
![[3-(Trifluoromethoxy)cyclobutyl]methanol](/img/structure/B2648231.png)

![(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate](/img/structure/B2648235.png)
![1-chloro-N-[1-(furan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2648236.png)
